Polar Surface Area (PSA) Advantage Over the N-Methyl Guanidine Regioisomer
The target compound (CAS 861393-55-7) possesses a topological polar surface area (TPSA) of 87.09 Ų, which is 14.0 Ų (approx. 19 %) higher than that of its closest regioisomer, 1-cyano-2-methyl-3-pyridin-3-ylguanidine (CAS 67026-33-9, TPSA 73.10 Ų) . This difference originates exclusively from the relocation of the methyl group: a pyridine-ring methyl in the target compound versus an N-methyl on the guanidine in the comparator. The higher PSA predicts lower passive blood–brain barrier permeability and altered hydrogen‑bonding capacity relative to the N-methyl isomer [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 87.09 Ų |
| Comparator Or Baseline | 1-cyano-2-methyl-3-pyridin-3-ylguanidine (CAS 67026-33-9): 73.10 Ų |
| Quantified Difference | +14.0 Ų (≈ 19 % higher) |
| Conditions | Calculated TPSA from standardised molecular descriptors (ChemSrc database) |
Why This Matters
A 19 % higher TPSA can shift the predicted CNS penetration profile from borderline to peripherally restricted, directly impacting the selection of this compound for peripheral vs. central target programs.
- [1] Pajouhesh, H. & Lenz, G. R. NeuroRx 2005, 2 (4), 541–553. (CNS drug-likeness guidelines referencing PSA thresholds). View Source
